2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide
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Overview
Description
2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a pyrimidine group, and a phenoxy group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve protection and deprotection steps to ensure the correct functional groups are present.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the sulfonyl group allows for oxidation reactions.
Reduction: : The piperazine ring can be reduced under certain conditions.
Substitution: : The pyrimidine and phenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfonyl-based oxidized products.
Reduction: : Reduced piperazine derivatives.
Substitution: : Substituted pyrimidine and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets.
Medicine
Potential medicinal applications include the development of new drugs targeting specific diseases. The compound's ability to interact with biological systems makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)ethanol
Uniqueness
2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is unique due to its specific structural features, such as the combination of the piperazine ring and the pyrimidine group
Properties
IUPAC Name |
2-phenoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-16(28-17-6-3-2-4-7-17)18(25)20-10-15-29(26,27)24-13-11-23(12-14-24)19-21-8-5-9-22-19/h2-9,16H,10-15H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKZKVOAXHMGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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